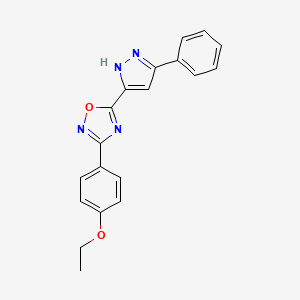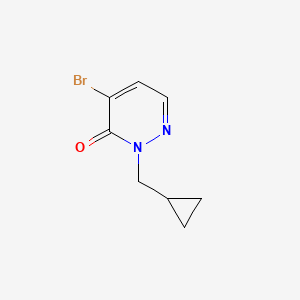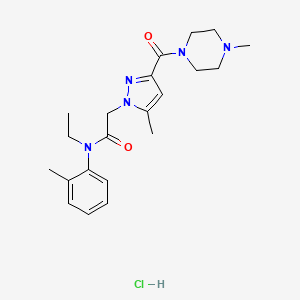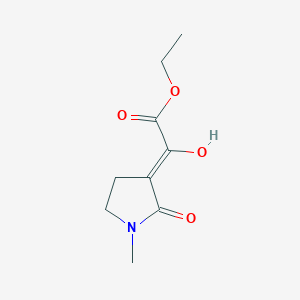
4-Methoxy-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Methoxy-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine” is a chemical compound with the molecular formula C13H16F3NO3S and a molecular weight of 323.33. It is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Electrochemical Synthesis and Methoxylation
Golub and Becker (2015) explored the impact of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives. They synthesized N-acyl (-CHO, -COMe, -COOMe, -COPh, -COCF3) and N-sulfonyl (-SO2Me, -SO2Ph, -SO2(p-tolyl) piperidines and studied their electrochemical behavior. The research demonstrated the influence of the electrolytic environment on the formation of α-monomethoxy and α,α'-dimethoxy derivatives, highlighting the role of methoxylation in modifying piperidine structures for potential applications (Golub & Becker, 2015).
Pharmacological Properties
Sonda et al. (2004) synthesized a series of benzamide derivatives, including those with a piperidinylmethyl moiety and a polar substituent group at the piperidine ring, to evaluate their effects on gastrointestinal motility. They discovered certain derivatives exhibited promising prokinetic properties by accelerating gastric emptying and increasing the frequency of defecation, highlighting the potential therapeutic applications of these compounds in treating gastrointestinal disorders (Sonda et al., 2004).
Material Science Applications
Kim, Robertson, and Guiver (2008) investigated comb-shaped poly(arylene ether sulfone)s with sulfonated side chains for their suitability as proton exchange membranes in fuel cells. Their work demonstrates the importance of molecular engineering in the development of high-performance materials for sustainable energy technologies (Kim, Robertson, & Guiver, 2008).
Analytical and Structural Insights
Elliott et al. (2015) provided analytical profiles for 2-methoxydiphenidine, a compound structurally related to 4-Methoxy-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine, in the context of forensic casework. Their study underscores the significance of analytical chemistry in identifying and understanding the properties of novel psychoactive substances (Elliott et al., 2015).
Properties
IUPAC Name |
4-methoxy-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3S/c1-20-11-6-8-17(9-7-11)21(18,19)12-4-2-10(3-5-12)13(14,15)16/h2-5,11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKCWHCIJZSKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Aminomethyl)-1-ethyl-6-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B2739851.png)
![2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2739852.png)




![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2739860.png)
![8-[[Butyl(methyl)amino]methyl]-7-hydroxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one](/img/structure/B2739861.png)
![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2739862.png)

![3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2739866.png)

